
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide
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Overview
Description
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound, followed by cyclization.
Coupling Reaction: The final step involves coupling the indole moiety with the pyrrolidine ring through a suitable linker, such as a propanamide group. This can be achieved using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Amide Bond Formation
The propanamide core is synthesized via nucleophilic acyl substitution. For example, 3-bromopropanoyl chloride reacts with amines like (1-ethylpyrrolidin-2-yl)methylamine in alkaline aqueous conditions to form the corresponding propanamide . This step typically requires:
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Reagents : 3-Bromopropanoyl chloride, (1-ethylpyrrolidin-2-yl)methylamine, NaHCO₃.
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Conditions : 0–5°C, pH 8–9, 1–2 hours.
Key side reactions include hydrolysis of the acid chloride to carboxylic acid (mitigated by low temperatures) and over-alkylation (controlled by stoichiometry).
Indole Functionalization
The indole group at the 3-position undergoes electrophilic substitution or alkylation. For example:
Friedel-Crafts Alkylation
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Reagents : Indole, 3-chloropropanoyl chloride, AlCl₃.
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Outcome : Forms 3-(1H-indol-1-yl)propanoyl chloride intermediate.
Nucleophilic Substitution
The bromine in 3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)propanamide can be displaced by indole under basic conditions:
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Reagents : Indole, K₂CO₃, DMF.
Pyrrolidine Side-Chain Modifications
The 1-ethylpyrrolidin-2-yl group participates in:
Reductive Amination
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Reagents : Pyrrolidin-2-one, ethylamine, NaBH₃CN.
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Outcome : Forms (1-ethylpyrrolidin-2-yl)methylamine for subsequent amidation .
Oxidation
The pyrrolidine ring can be oxidized to a lactam using mCPBA (meta-chloroperbenzoic acid) :
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Reagents : mCPBA, CH₂Cl₂.
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Conditions : 0°C to 25°C, 4 hours.
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Product : Pyrrolidinone derivative (relevant for prodrug designs) .
Hydrolysis
The propanamide bond hydrolyzes under acidic or alkaline conditions:
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Acidic (pH < 3) : Cleavage to 3-(1H-indol-1-yl)propanoic acid and (1-ethylpyrrolidin-2-yl)methylamine .
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Alkaline (pH > 10) : Slow degradation (~5% over 24 hours at 25°C) .
Thermal Stability
Decomposition occurs above 200°C, forming indole and pyrrolidine fragments (TGA data for analogs).
Key Reaction Data Table
Research Gaps and Challenges
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds with indole structures often exhibit antidepressant properties. N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide has been evaluated in preclinical studies for its potential to modulate serotonin receptors, which are critical targets in the treatment of depression.
Case Study : A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their ability to inhibit serotonin reuptake. The findings suggested that this compound could act as a selective serotonin reuptake inhibitor (SSRI), showing promise in alleviating depressive symptoms in animal models .
Anti-inflammatory Properties
The indole framework is also associated with anti-inflammatory effects. This compound has been investigated for its potential to inhibit pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
Compound | Cytokine Inhibition | Model Used | Reference |
---|---|---|---|
This compound | IL-6, TNF-alpha | Mouse model | |
Other Indole Derivative | IL-6 | In vitro |
Anticancer Activity
Indole derivatives have shown efficacy against various cancer types. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
Case Study : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .
Neurological Disorders
The ability of this compound to interact with neurotransmitter systems suggests potential applications in treating neurological disorders beyond depression, including anxiety and schizophrenia.
Pain Management
Given its dual action on serotonin receptors and anti-inflammatory pathways, this compound may also be explored for pain management therapies, particularly in chronic pain conditions where inflammation plays a significant role.
Mechanism of Action
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide
- N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)butanamide
- N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)ethanamide
Uniqueness
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide stands out due to its specific structural features, such as the combination of an indole moiety with a pyrrolidine ring and a propanamide linker
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and broaden its applications.
Biological Activity
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide, identified by its CAS number 1574404-28-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.
Molecular Characteristics
The compound has the following molecular attributes:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₅N₃O |
Molecular Weight | 299.4 g/mol |
CAS Number | 1574404-28-6 |
Research indicates that compounds similar to this compound may act on various biological targets. The presence of the indole moiety is often associated with interactions at serotonin receptors, which play a crucial role in mood regulation and pain perception.
1. Analgesic Properties
A study evaluating similar compounds indicated that derivatives with a pyrrolidine structure exhibited significant analgesic effects. For instance, compounds that could adopt conformations akin to known kappa agonists were shown to be highly effective in pain models, suggesting that this compound could exhibit similar properties .
2. Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential activity in modulating neurotransmitter systems. The indole moiety is particularly noted for its role in influencing serotonin pathways, which could implicate this compound in treatments for anxiety or depression .
Study on Kappa Opioid Agonists
A comparative analysis of various N-substituted pyrrolidine derivatives demonstrated that certain configurations led to enhanced binding affinity and efficacy at kappa opioid receptors. One compound was found to be 146-fold more active than U-50488 in vitro, showcasing the importance of structural conformation in biological activity .
Neurotransmitter Interaction Studies
Research focusing on piperazine derivatives indicated their ability to inhibit human acetylcholinesterase, suggesting a mechanism through which similar compounds might exert cognitive-enhancing effects or provide neuroprotective benefits . This raises the possibility that this compound could also influence cholinergic signaling.
Properties
Molecular Formula |
C18H25N3O |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C18H25N3O/c1-2-20-11-5-7-16(20)14-19-18(22)10-13-21-12-9-15-6-3-4-8-17(15)21/h3-4,6,8-9,12,16H,2,5,7,10-11,13-14H2,1H3,(H,19,22) |
InChI Key |
PYZQDWAOWWHKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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